molecular formula H6N2O B139281 Hydrazine-15N2 monohydrate CAS No. 145571-73-9

Hydrazine-15N2 monohydrate

Cat. No. B139281
M. Wt: 52.047 g/mol
InChI Key: IKDUDTNKRLTJSI-AWQJXPNKSA-N
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Description

Hydrazine-15N2 monohydrate, also known as hydrous hydrazine, is a hydrogen-rich compound that has been considered a promising hydrogen carrier due to its high hydrogen content and potential for hydrogen storage and production technologies . It is a colorless liquid with an ammoniacal odor and is known for its strong reducing properties . The compound is also used in various industrial applications, including rocket fuels, corrosion control, metal plating, and as a precursor for many derivatives .

Synthesis Analysis

The synthesis of hydrazine-15N2 monohydrate involves the partial oxidation of ammonia or urea using hypochlorite or hydrogen peroxide, with most hydrazine produced by variations of the Raschig process . Advanced catalysts have been developed to improve the decomposition of hydrazine monohydrate for hydrogen generation, such as Ni–Pt/CeO2 nanoparticles loaded on granular activated carbon and NiPt nanoparticles anchored onto hierarchical nanoporous N-doped carbon . These catalysts are synthesized using methods like impregnation–reduction and a three-step method involving chelation with polydopamine and thermolysis under a reductive atmosphere .

Molecular Structure Analysis

Hydrazine-15N2 monohydrate has a molecular structure characterized by the presence of an NN bond, which is unique among diamines . The NN bond is a key feature that allows for the compound's reactivity and utility in various chemical reactions. The molecular structure of hydrazine derivatives can be further analyzed using 15N NMR spectroscopy, as demonstrated in the study of trimethylstannylhydrazines .

Chemical Reactions Analysis

Hydrazine-15N2 monohydrate undergoes various chemical reactions, including dehydrogenation, where it can release hydrogen gas upon decomposition . The compound can also participate in oxidation-reduction reactions, serving as either a reducing or oxidizing agent depending on the conditions . The N–N bond in hydrazine derivatives can be cleaved through oxidative processes, as seen in the study of zirconium hydrazinediido complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine-15N2 monohydrate include its high heats of combustion and endothermic heats of formation, making it suitable for use as a rocket fuel . It is a base slightly weaker than ammonia and forms a variety of salts. As a reducing agent, it is used for corrosion control and metal plating, while as an oxidizing agent, it can be used under specific conditions . The compound's toxicity and methods of exposure are also important considerations, as it is readily absorbed through oral, dermal, or inhalation routes .

Scientific Research Applications

Synthesis and Antifungal Activity in Medicinal Chemistry

Hydrazine monohydrate is used in the preparation of acid hydrazines and hydrazides, which are condensed with salicylaldehydes to generate a large library of hydrazone, hydrazide, and sulfohydrazide analogs. These analogs demonstrate potent antifungal activity and low toxicity to mammalian cells, suggesting their potential as future therapeutic agents (Backes, Neumann, & Jursic, 2014).

N-Type Doping of Graphene in Electronics

Hydrazine monohydrate is used in the n-type doping process of graphene. This process successfully modulates the Dirac point of pristine graphene and provides effective n-type doping, which is beneficial for the development of complementary graphene inverters (Lee et al., 2013).

Propellant Applications in Aerospace

Hydrazine derivatives, including hydrazine monohydrate, are used as propellants in military and aviation industries, such as in U.S. Air Force F-16 Emergency Power Units and SpaceX SuperDraco Rockets. Their toxicity and impact on aerospace and military medicine are significant areas of research (Nguyen et al., 2020).

Ratiometric Fluorescence Probe for Detection

Hydrazine monohydrate's toxicity necessitates rapid detection agents. A ratiometric fluorescence probe designed for quick and low-limit detection of hydrazine in live cells illustrates its application in both industrial safety and biological research (Fan et al., 2012).

Photocatalyst in Chemical Reactions

Hydrazine monohydrate is used as a proton and electron source in the photocatalytic reduction of nitrobenzenes. Nickel nanoparticle-decorated phosphorous-doped carbon nitride, when combined with hydrazine monohydrate, demonstrates high activity and product yields under mild conditions (Kumar et al., 2016).

N-Glycan Production in Biochemistry

Hydrazinolysis, a method to liberate N-linked glycans from glycoproteins, traditionally uses anhydrous hydrazine. A safer alternative using hydrazine monohydrate has been developed, facilitating large-scale preparation of N-linked glycans with comparable yields to traditional methods (Nakakita et al., 2007).

Safety And Hazards

Hydrazine-15N2 monohydrate is classified as Acute Tox. 2 Inhalation, Acute Tox. 3 Dermal, Acute Tox. 3 Oral, Aquatic Acute 1, Aquatic Chronic 1, Carc. 1B, Eye Dam. 1, Skin Corr. 1B, and Skin Sens. 1 . It may cause cancer, is toxic by inhalation, in contact with skin and if swallowed, and may cause burns . It is also very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

properties

InChI

InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2/i1+1,2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDUDTNKRLTJSI-AWQJXPNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NN.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[15NH2][15NH2].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584048
Record name (~15~N_2_)Hydrazine--water (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

52.047 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrazine-15N2 monohydrate

CAS RN

145571-73-9
Record name (~15~N_2_)Hydrazine--water (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 145571-73-9
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Synthesis routes and methods I

Procedure details

where M is Li, Na, K wherein 5-nitro-2,3-dihydrophthalazine-1,4-dione is solved in water solution of MOH, where M has the above mentioned meaning, with forming solution of 5-nitro-2,3-dihydrophthalazine-1,4-dione alkaline salt which is catalytically transformed in 5-amino-2,3-dihydrophthalazine-1,4-dione salt at the temperature of 40-90° C. by means of hydrogen under the pressure of 1-4 MPa at the presence of a transition metal catalyst (Pt, Pd) on active carbon, and separation of 5-amino-2,3-dihydrophthalazine-1,4-dione crystalline salt is performed by dilution of the water solution with lower alcohol or cyclic lower ether while cooling to the temperature −5° C. to −15° C., providing that there is used 5-nitro-2,3-dihydrophthalazine-1,4-dione obtained in the reaction of 3-nitrophthalic acid anhydride with hydrazine hydrate in anhydrous acetic acid at the temperature 100-110° C. with distilling the mixture of acetic acid and water off.
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Synthesis routes and methods II

Procedure details

The title compound was prepared from 3-pyridazin-4-yl-benzoic acid methyl ester [prepared by the following sequence: i.) An equimolar mixture of glyoxylic acid and m-tolyl-acetaldehyde [CAS-No. 72927-80-1] was heated to 135° C. for 17 h. ii.) The obtained crude 5-hydroxy-4-(m-tolyl)-2(5H)-furanone and hydrazine hydrate in BuOH were refluxed for 18 h according to J. Med. Chem. 1987, 30, 239. iii.) The obtained 5-m-tolyl-2H-pyridazin-3-one was heated with excess phosphorous oxychloride to 95° C. for 4 h. iv.) The obtained 3-chloro-5-m-tolyl-pyridazine was hydrogenated in MeOH and EtOAc over 5% Pd/C in the presence of NaOAc at 23° C. v.) The obtained 4-m-tolyl-pyridazine was oxidized with KMnO4 in aqueous HOAc at 100° C. for 4 h. vi.) The obtained 3-pyridazin-4-yl-benzoic acid was esterified with SOCl2 in MeOH at 60° C.] by treatment with lithium tert-butyl acetate according to general procedure K (method b). Obtained as a yellow oil (554 mg).
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Synthesis routes and methods III

Procedure details

A mixture of 1.8 g of 1-[2-(2-methoxyethyl)phenoxy]-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol obtained in (a) above, 15 ml of hydrazine hydrate and 30 ml of ethanol was refluxed overnight with stirring. The solvent was removed under reduced pressure. A solution of the residue in 90 ml of acetone was refluxed for 15 minutes. After evaporating the solvent, a solution of the oily residue in chloroform was washed successively with 5% sodium carbonate and an aqueous solution of sodium chloride and dried over magnesium sulfate. The solvent was evaporated and the crude product was purified by thin-layer chromatography [silica gel (Merck GF254); chloroform/methanol=9/1] to give 219 mg of 1-[2-(2-methoxyethyl)phenoxy]-3-[1,1-dimethyl-2-(3-isopropylidenehydrazino-6-pyridazinyloxy)ethylamino]-2-propanol as a pale yellow oil.
Quantity
30 mL
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1-[2-(2-methoxyethyl)phenoxy]-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
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Synthesis routes and methods IV

Procedure details

A mixture of 5.7 g of 1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol obtained in (a) above, 20 ml of hydrazine hydrate and 20 ml of ethanol was refluxed overnight with stirring. The solvent was removed under reduced pressure. A solution of the residue in 100 ml of benzene was extracted with 30 ml of 10% hydrochloric acid. The aqueous layer was made alkaline with 10% sodium hydroxide and extracted with chloroform, and the organic layer was dried over magnesium sulfate. The solvent was evaporated. To a solution of the residue in 20 ml of ethanol was added 57 ml of 1N hydrochloric acid, and the solvent was evaporated below 40° C. under reduced pressure. A solution of the residue in ethanol was stored at 0° C. overnight. Recrystallization of the product from methanol-ethanol gave 1.21 g of 1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-hydrazino-6-pyridazinyloxy)ethylamino]-2-propanol hydrochloride as pale yellow pillar-like crystals having a melting point of 204.6° to 205.7° C.
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20 mL
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1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
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5.7 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrazine-15N2 monohydrate
Reactant of Route 2
Hydrazine-15N2 monohydrate
Reactant of Route 3
Hydrazine-15N2 monohydrate
Reactant of Route 4
Hydrazine-15N2 monohydrate
Reactant of Route 5
Hydrazine-15N2 monohydrate
Reactant of Route 6
Hydrazine-15N2 monohydrate

Citations

For This Compound
1
Citations
JT Bae - 2018 - dukespace.lib.duke.edu
… 15N3-labeled azide-tagged molecules, we first synthesized their common precursor, sodium azide-15N3, via the oxidation of commercially available hydrazine-15N2 monohydrate with …
Number of citations: 0 dukespace.lib.duke.edu

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